molecular formula C11H8F3N B12955456 4-Methyl-7-(trifluoromethyl)quinoline

4-Methyl-7-(trifluoromethyl)quinoline

Cat. No.: B12955456
M. Wt: 211.18 g/mol
InChI Key: IWXOLSNPKOMLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7-(trifluoromethyl)quinoline is a versatile organic compound serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in drug development, known for its wide range of biological activities . Specifically, the 7-trifluoromethylquinoline core is a recognized pharmacophore in the design of novel bioactive molecules. Research indicates that derivatives of 7-trifluoromethylquinoline have been synthesized and evaluated as potential analgesic and anti-inflammatory agents . These compounds are often designed as hybrid molecules that incorporate nitric oxide-releasing properties, a strategy aimed at enhancing efficacy while minimizing the gastrointestinal side effects commonly associated with traditional anti-inflammatory drugs . Furthermore, this chemical building block is highly relevant in the search for new antimalarial therapies . The 4-aminoquinoline structure is a classic antimalarial chemotype, and researchers actively develop new derivatives, including those based on a 7-trifluoromethylquinoline backbone, to overcome resistance in Plasmodium strains . The methyl group at the 4-position offers a strategic site for further functionalization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable reagent for constructing more complex molecules targeting various diseases. This product is intended for research purposes as a chemical building block and is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

4-methyl-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-6H,1H3

InChI Key

IWXOLSNPKOMLCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Cyclization from β-(o-trifluoromethylanilino)-propanoic Acid Derivatives

A patented process (US4277607A) describes a novel and efficient method for preparing 4-chloroquinolines substituted with trifluoromethyl groups, which can be adapted for 4-Methyl-7-(trifluoromethyl)quinoline synthesis. The process involves:

  • Starting from β-(o-trifluoromethylanilino)-propanoic acid or its functional derivatives (acid chloride, anhydride, or ester).
  • Reacting this acid derivative with a chlorination agent such as phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride.
  • Conducting the reaction in the presence of an oxidation agent like iodine, oxygen (air), cupric chloride, or ferric chloride.
  • The reaction is typically performed at elevated temperatures (around 90-95°C) to facilitate cyclization and chlorination, yielding 4-chloro-7-(trifluoromethyl)quinoline intermediates.
  • Subsequent substitution or reduction steps can convert the 4-chloro group to a methyl group, completing the synthesis of this compound.

This method is advantageous due to its high yield (up to 80% for related compounds) and fewer steps compared to older methods, avoiding unstable intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines.

Table 1: Key Reaction Parameters for Cyclization Method

Parameter Details
Starting Material β-(o-trifluoromethylanilino)-propanoic acid or derivatives
Chlorination Agent Phosphorus oxychloride (preferred), PCl5, SOCl2
Oxidation Agent Iodine (preferred), oxygen, CuCl2, FeCl3
Temperature 90-95°C
Reaction Time ~30 minutes to 1 hour
Yield Up to 80% (for 4-chloro-8-trifluoromethylquinoline)
Purification Crystallization from methanol

Functional Group Transformations on Quinoline Esters

Another approach involves the synthesis of quinoline derivatives bearing ester groups, such as 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester, which can be further transformed to the target compound. This method typically includes:

  • Multi-step organic synthesis starting from quinoline derivatives.
  • Introduction of the trifluoromethyl group via electrophilic trifluoromethylation or using trifluoromethyl-substituted anilines.
  • Carbonylation and esterification steps to install the carboxylic acid ethyl ester at the 3-position.
  • Subsequent reduction or substitution to convert the ester or other functional groups to the methyl group at the 4-position.

This method is more complex and involves careful control of reaction conditions such as temperature and time to optimize yield and purity.

Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline Derivatives

A synthetic route reported in literature involves:

  • Preparation of 4,7-dichloroquinoline derivatives substituted with trifluoromethyl groups.
  • Nucleophilic aromatic substitution reactions with amines or other nucleophiles in the presence of phenol as a solvent.
  • This method allows for the selective functionalization of the quinoline ring and can be adapted to introduce the methyl group at the 4-position after substitution at the 7-position.

This approach is useful for preparing various quinoline derivatives with tailored side chains but requires multiple steps and careful purification.

  • The direct cyclization method using β-(o-trifluoromethylanilino)-propanoic acid derivatives with phosphorus oxychloride and iodine as oxidant is the most efficient and high-yielding method reported. It avoids unstable intermediates and reduces the number of synthetic steps compared to older methods.
  • The choice of chlorination and oxidation agents critically affects the yield and purity. Phosphorus oxychloride combined with iodine provides optimal results.
  • Reaction temperature control (around 90-95°C) is essential to drive the cyclization and chlorination without decomposing sensitive trifluoromethyl groups.
  • The intermediate 4-chloro-7-(trifluoromethyl)quinoline can be further converted to the methyl derivative via reduction or substitution reactions, although specific protocols for this step are less documented and may require additional optimization.
  • Alternative methods involving ester intermediates or nucleophilic aromatic substitution provide routes to functionalized quinoline derivatives but are generally more complex and less direct for the target compound.
Method Starting Material Key Reagents & Conditions Advantages Limitations
Direct Cyclization from β-(o-trifluoromethylanilino)-propanoic acid β-(o-trifluoromethylanilino)-propanoic acid or derivatives Phosphorus oxychloride, iodine, 90-95°C High yield, fewer steps, avoids unstable intermediates Requires handling of chlorinating agents
Functional Group Transformations on Quinoline Esters Quinoline derivatives with ester groups Multi-step synthesis, carbonylation, esterification Versatile for derivatives Multi-step, complex optimization
Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline 4,7-Dichloroquinoline derivatives Amines, phenol solvent, elevated temperature Allows diverse substitutions Multi-step, less direct for methylation

The preparation of this compound is best achieved through the direct cyclization of β-(o-trifluoromethylanilino)-propanoic acid derivatives using phosphorus oxychloride and iodine as reagents. This method offers a streamlined synthesis with high yields and avoids problematic intermediates. Alternative methods involving ester intermediates or nucleophilic aromatic substitution provide additional routes but are generally more complex. Careful control of reaction conditions and reagent choice is critical for successful synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents Molecular Formula Melting Point (°C) Key Applications/Findings
4-Methyl-7-(trifluoromethyl)quinoline 4-CH₃, 7-CF₃ C₁₁H₈F₃N 107–109 Intermediate in nematocidal agents
4-Chloro-7-(trifluoromethyl)quinoline 4-Cl, 7-CF₃ C₁₀H₅ClF₃N Not reported Precursor for antimalarial derivatives
4-Amino-7-(trifluoromethyl)quinoline 4-NH₂, 7-CF₃ C₁₀H₇F₃N₂ Not reported Antimalarial lead compound
7-Trifluoromethylquinoline-3-carboxylic acid 7-CF₃, 3-COOH C₁₁H₆F₃NO₂ Not reported Antibacterial research
4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline 4-CHF₂, 7-F, 8-CH₃, 2-CF₃ C₁₃H₁₁F₅N₂ 107.5–108.4 Agrochemical development
Key Observations:
  • Substituent Effects: Chloro vs. Methyl/Amino at 4-Position: Chloro-substituted derivatives (e.g., 4-Chloro-7-(trifluoromethyl)quinoline) exhibit higher reactivity in nucleophilic substitution reactions, making them versatile intermediates for antimalarial drugs . In contrast, methyl or amino groups at the 4-position enhance thermal stability and solubility . Fluorine vs. Trifluoromethyl: Fluorine at the 7-position (e.g., 7-fluoroquinolines) reduces bioactivity compared to trifluoromethyl due to weaker electron-withdrawing effects, as observed in chloroquine resistance reversal studies . Carboxylic Acid Derivatives: Introduction of carboxylic acid groups (e.g., 7-trifluoromethylquinoline-3-carboxylic acid) improves binding affinity to bacterial targets but reduces lipophilicity .
Table 2: Comparative Bioactivity Data
Compound Biological Activity Efficacy/IC₅₀ Reference
This compound Nematocidal activity 84.1% yield in synthesis
4-Amino-7-(trifluoromethyl)quinoline Antimalarial (Plasmodium falciparum) IC₅₀ = 0.12 μM
4-Chloro-7-(trifluoromethyl)quinoline Antimalarial precursor 72% yield in synthesis
7-Fluoro-8-methylquinoline derivatives Agrochemical (fungicidal) 38% yield in synthesis
Key Findings:
  • Nematocidal Activity: this compound derivatives demonstrate potent nematocidal effects, attributed to the synergistic effects of the methyl and trifluoromethyl groups on membrane permeability .
  • Antimalarial Potency: Amino-substituted derivatives (e.g., 4-Amino-7-(trifluoromethyl)quinoline) show higher antimalarial activity than chloro-substituted analogs due to enhanced hydrogen bonding with parasite targets .
  • Synthetic Challenges : Fluorine substitution at the 7-position complicates synthesis due to unintended nucleophilic aromatic substitution, lowering yields .

Thermal and Spectral Properties

  • Thermal Stability: Methyl and trifluoromethyl groups at the 4- and 7-positions, respectively, confer higher melting points (107–109°C) compared to halogenated analogs (e.g., 4-Chloro-7-(trifluoromethyl)quinoline), which are often liquids at room temperature .
  • Spectral Signatures : The trifluoromethyl group produces distinct ¹⁹F NMR shifts (δ -60 to -65 ppm) and ¹³C NMR signals (q, J = 32.7 Hz), aiding in structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.